molecular formula C17H20N2O B7589436 2-(aminomethyl)-N-benzyl-3-phenylpropanamide

2-(aminomethyl)-N-benzyl-3-phenylpropanamide

Cat. No. B7589436
M. Wt: 268.35 g/mol
InChI Key: CFJWBGZCWYTJKF-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N-benzyl-3-phenylpropanamide, also known as benzylphenylpropionamidine (BPP), is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound belongs to the class of amphetamines and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of BPP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a serotonin releaser. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BPP has been shown to exhibit various biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, reduced oxidative stress, and improved mitochondrial function. These effects may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPP for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that it is a synthetic compound and may not accurately represent natural compounds or processes.

Future Directions

There are several potential future directions for research on BPP. One area of interest is in the development of BPP derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of BPP and its potential therapeutic applications in various scientific research fields.

Synthesis Methods

The synthesis of BPP involves a multi-step process that begins with the reaction of benzylamine and benzaldehyde in the presence of an acid catalyst to form N-benzylidenebenzylamine. This intermediate is then reduced with sodium borohydride to form 2-phenyl-N-benzylpropan-2-amine. Finally, this compound is reacted with benzoyl chloride to yield BPP.

Scientific Research Applications

BPP has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of neuroscience, where BPP has been shown to exhibit neuroprotective effects and may hold potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(aminomethyl)-N-benzyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-12-16(11-14-7-3-1-4-8-14)17(20)19-13-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJWBGZCWYTJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-N-benzyl-3-phenylpropanamide

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